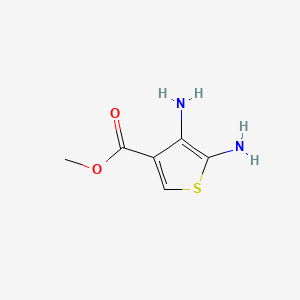

Methyl 4,5-Diaminothiophene-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O2S |

|---|---|

Molecular Weight |

172.21 g/mol |

IUPAC Name |

methyl 4,5-diaminothiophene-3-carboxylate |

InChI |

InChI=1S/C6H8N2O2S/c1-10-6(9)3-2-11-5(8)4(3)7/h2H,7-8H2,1H3 |

InChI Key |

CCZCUBGKHATQOM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CSC(=C1N)N |

Origin of Product |

United States |

Nomenclature and Structural Context of Methyl 4,5 Diaminothiophene 3 Carboxylate

Systematic IUPAC Nomenclature and Related Chemical Entities

The systematic name for the compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is Methyl 4,5-diaminothiophene-3-carboxylate . This name is derived by identifying the parent heterocycle as thiophene (B33073). The positions of the substituents on the thiophene ring are numbered, starting from the sulfur atom as position 1. The substituents are then named and numbered accordingly: a methyl ester (carboxylate) at position 3, and two amino groups at positions 4 and 5.

While a specific CAS Registry Number for this compound is not readily found in public chemical databases, related compounds are well-documented. For instance, the mono-amino analog, Methyl 4-aminothiophene-3-carboxylate, has the CAS Number 69363-85-5. synblock.comsigmaaldrich.comparchem.comscbt.com Its hydrochloride salt is registered under CAS Number 39978-14-8. pharmaffiliates.com

Table 1: Chemical Identity of this compound and a Related Entity

| Property | This compound | Methyl 4-aminothiophene-3-carboxylate |

| Systematic IUPAC Name | This compound | Methyl 4-aminothiophene-3-carboxylate |

| Molecular Formula | C₆H₈N₂O₂S | C₆H₇NO₂S |

| Molecular Weight | 172.21 g/mol | 157.19 g/mol |

| CAS Number | Not readily available | 69363-85-5 |

Comparative Analysis with Isomeric and Analogous Diaminothiophene Derivatives

The arrangement of substituents on the thiophene ring is crucial to the chemical properties of diaminothiophene derivatives. Isomers of this compound, which have the same molecular formula but different substituent positions, exhibit distinct characteristics. The electronic effects of the amino and carboxylate groups (electron-donating and electron-withdrawing, respectively) are highly dependent on their relative positions, influencing reactivity, acidity, basicity, and potential for intermolecular interactions.

For a comparative context, several mono-aminothiophene carboxylate isomers are well-characterized. For example, Methyl 3-amino-2-thiophenecarboxylate (B8383156) and Methyl 2-aminothiophene-3-carboxylate are known isomers with distinct properties. The introduction of a second amino group, as in the target molecule, further increases the electron density of the thiophene ring and introduces more sites for hydrogen bonding.

Analogous compounds can be formed by altering the ester group (e.g., ethyl 4,5-diaminothiophene-3-carboxylate) or by adding other substituents to the ring. For instance, Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a well-studied analog used in the synthesis of thienopyrimidine derivatives. nih.gov Another example is Methyl 3-amino-4-methylthiophene-2-carboxylate, which serves as a starting material for the local anesthetic articaine. chemicalbook.com

Table 2: Comparison of Selected Isomeric and Analogous Thiophene Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Target |

| This compound | Not readily available | C₆H₈N₂O₂S | 172.21 | - |

| Methyl 2-aminothiophene-3-carboxylate | 4651-81-4 | C₆H₇NO₂S | 157.19 | Single amino group at C2 |

| Methyl 3-amino-2-thiophenecarboxylate | 22288-78-4 | C₆H₇NO₂S | 157.19 | Single amino group at C3, ester at C2 |

| Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 | C₇H₉NO₂S | 171.22 | Single amino group at C3, methyl at C4, ester at C2 |

Significance of the Thiophene Ring System in Heterocyclic Chemistry

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. wikipedia.org Its structure is of immense importance in the field of heterocyclic chemistry for several reasons.

First, thiophene is an aromatic compound, fulfilling Hückel's rule with 6 π-electrons delocalized across the ring. This aromaticity confers significant stability and dictates its reactivity, which is often compared to that of benzene (B151609). Like benzene, it undergoes electrophilic substitution reactions such as halogenation, nitration, and acylation.

Second, the thiophene nucleus is considered a "privileged pharmacophore" in medicinal chemistry. nih.govnih.gov This is due to its presence in a wide array of biologically active compounds and approved drugs. nih.govresearchgate.net Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antihypertensive properties. nih.govresearchgate.net

Finally, the thiophene ring is a well-established bioisostere of the benzene ring. acs.orgnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. Due to the similarities in size, planarity, and hydrophobicity between thiophene and benzene, a thiophene ring can often replace a benzene ring in a biologically active molecule without a significant loss of activity, and in some cases, it can enhance potency or improve pharmacokinetic properties. wikipedia.orgacs.orgnih.gov This strategy is frequently employed in drug design to modulate a compound's metabolic stability, solubility, and receptor-binding interactions. The sulfur atom in the thiophene ring, with its lone pairs of electrons, can also participate in hydrogen bonding, which can be a critical interaction in drug-receptor binding. acs.org

Synthetic Methodologies for Methyl 4,5 Diaminothiophene 3 Carboxylate

Classical Approaches to Thiophene (B33073) Synthesis and Their Adaptations

Classical methods for constructing the thiophene ring often provide a direct route to substituted derivatives. These methods, particularly multi-component reactions, are highly valued for their efficiency and atom economy. tandfonline.com

The Gewald reaction is a cornerstone in the synthesis of 2-aminothiophenes and represents a powerful multi-component condensation. organic-chemistry.org First reported in 1961, this reaction has become a universal method for preparing these valuable heterocyclic building blocks due to the ready availability of starting materials and mild reaction conditions. researchgate.net The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org

The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) compound (the α-cyanoester) to form a stable α,β-unsaturated nitrile intermediate. wikipedia.orgthieme-connect.com The exact mechanism of sulfur addition is not fully elucidated but is postulated to involve the formation of a sulfur adduct, which then undergoes cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org

| Reactant 1 | Reactant 2 | Sulfur Source | Catalyst/Base | Product Type |

|---|---|---|---|---|

| Ketone/Aldehyde | α-Cyanoester | Elemental Sulfur | Amine (e.g., Morpholine (B109124), Piperidine) | Polysubstituted 2-Aminothiophene |

| Cyclic Ketone | Malononitrile | Elemental Sulfur | Piperidinium (B107235) Borate (B1201080) | Tetrahydrobenzo[b]thiophene |

| Aryl Methyl Ketone | Ethyl Cyanoacetate | Elemental Sulfur | L-Proline | 4-Aryl-2-aminothiophene |

Variants of the Gewald reaction have been developed to improve yields, shorten reaction times, and expand the substrate scope. The use of microwave irradiation has proven beneficial in accelerating the reaction. wikipedia.org Furthermore, various catalysts have been explored, including L-proline and piperidinium borate, which can function in truly catalytic amounts, enhancing the sustainability of the process. organic-chemistry.orgthieme-connect.com While the standard Gewald reaction directly furnishes a 2-aminothiophene, it provides a key scaffold that can be further functionalized to introduce the second amino group required for Methyl 4,5-Diaminothiophene-3-carboxylate. For instance, a related compound, Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate, is synthesized via a Gewald-type reaction using dimethyl 3-oxoglutarate, malononitrile, and sulfur with morpholine as the base. google.com

Beyond the specific case of the Gewald reaction, a broader range of multi-component reactions (MCRs) serves as a facile and convenient route for synthesizing thiophene derivatives. tandfonline.com These reactions are highly efficient, allowing for the construction of complex molecules in a single step from three or more reactants, which is advantageous for creating libraries of compounds. nih.gov

Various catalytic systems have been developed to promote MCRs for thiophene synthesis. For example, zinc-based nanocatalysts (ZnO-NRs) have been used in four-component reactions to create densely substituted thiophenes. tandfonline.com Rhodium-catalyzed three-component coupling reactions involving alkynes, sulfur powder, and phenylboronic acid have also been reported to produce substituted thiophenes in good yields. tandfonline.com Another sustainable approach utilizes an eggshell/Fe3O4 nanoparticle catalyst for the synthesis of 2-aminothiophene derivatives under microwave irradiation. researchgate.net These MCRs provide a versatile platform for accessing a wide array of substituted thiophenes, which could potentially be adapted to form the diaminothiophene scaffold. tandfonline.comresearchgate.net

| Catalyst System | Reactants | Reaction Type | Product |

|---|---|---|---|

| ZnO-NRs | Isoquinoline, Acetylenic moieties, etc. | Four-component | Densely substituted thiophenes |

| [Cp*Rh(MeCN)₃][SbF₆]₂ | Alkynes, Sulfur, Phenylboronic acid | Three-component | Substituted thiophenes |

| Eggshell/Fe₃O₄ NPs | Carbonyl compounds, Malononitrile, Sulfur | Four-component (Gewald-type) | 2-Aminothiophene derivatives |

Multi-Step Synthesis Protocols for Diaminothiophene Scaffolds

When direct construction of the target substitution pattern is not feasible, multi-step protocols involving the functionalization of a pre-formed thiophene ring are employed. These strategies are crucial for introducing the two required amino groups at the C4 and C5 positions.

A classic and widely used method for introducing an amino group onto an aromatic ring is through nitration followed by reduction. libretexts.org The thiophene ring is highly reactive towards electrophilic substitution, making nitration a feasible but sensitive process. stackexchange.comstudysmarter.co.uk The reaction must be carefully controlled to prevent oxidation and the formation of explosive side products, which can occur in the presence of nitrous acid. stackexchange.com

Mild nitrating agents are therefore preferred. A common and effective reagent is a mixture of nitric acid in acetic anhydride (B1165640) (acetyl nitrate). stackexchange.comorgsyn.org Other reagents like nitronium tetrafluoroborate (B81430) are also satisfactory. stackexchange.com Electrophilic substitution on an unsubstituted thiophene ring typically yields the 2-nitro derivative as the major product, with the 3-nitro isomer formed in smaller amounts. stackexchange.com The directing effects of existing substituents on the ring must be considered when planning the synthesis. For a precursor like methyl 5-aminothiophene-3-carboxylate, nitration would likely be directed to the 4-position. Further nitration of a mono-nitrothiophene can lead to dinitrothiophenes. iust.ac.ir

Once the nitro group is installed, it can be readily converted to an amino group via reduction. Several methods are effective for this transformation, including:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as platinum, palladium, or nickel. libretexts.org

Metal/Acid Reduction: Employing metals like zinc, iron, or tin(II) chloride in the presence of a dilute mineral acid. libretexts.orgorganic-chemistry.org

This two-step sequence provides a reliable pathway for introducing an amino group onto the thiophene scaffold.

| Nitrating Agent | Conditions | Notes |

|---|---|---|

| Nitric Acid / Sulfuric Acid | Concentrated acids | Often too harsh, can lead to degradation. |

| Nitric Acid / Acetic Anhydride | Mild conditions (e.g., 10°C) | Prevents complications from nitrous acid. stackexchange.comorgsyn.org |

| Nitronium Tetrafluoroborate (NO₂BF₄) | Inert solvent | Satisfactory reagent for thiophenes. stackexchange.com |

An alternative strategy for introducing an amino group involves halogenation of the thiophene ring followed by a nucleophilic substitution reaction. Thiophenes undergo halogenation very readily, often at room temperature or below. iust.ac.ir

Various reagents can be employed for specific halogenations:

Bromination: N-Bromosuccinimide (NBS) is a common reagent for selective bromination.

Chlorination: Sulfuryl chloride (SO₂Cl₂) can be used for chlorination. jcu.edu.au

Iodination: N-Iodosuccinimide (NIS) or a mixture of iodine and nitric acid can introduce iodine onto the ring. iust.ac.irjcu.edu.au

The position of halogenation is dictated by the directing effects of any existing substituents. Once the halothiophene is obtained, the halogen can be replaced by an amino group. While direct nucleophilic aromatic substitution (SNAr) on electron-rich thiophenes can be challenging, it is possible under certain conditions, often requiring activation of the ring or the use of metal catalysis (e.g., Buchwald-Hartwig amination). An alternative approach involves base-catalyzed halogen transfer to form a heteroaryl halide intermediate that can then undergo substitution. nih.gov

The methyl carboxylate group of the target molecule is typically introduced via esterification of the corresponding thiophene carboxylic acid. This is a standard and versatile transformation in organic synthesis. google.comsigmaaldrich.com

Several methods can be employed for this esterification:

Fischer Esterification: This classic method involves heating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. google.com The equilibrium is driven towards the ester product by using an excess of methanol or by removing the water formed during the reaction. google.com

Reaction with Acyl Halides: The thiophene carboxylic acid can be converted to a more reactive acyl chloride (e.g., using thionyl chloride or oxalyl chloride), which then readily reacts with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to form the methyl ester. google.comnih.gov

Catalytic Systems: Various catalysts, including vanadium, iron, or molybdenum compounds, have been used to synthesize thiophenecarboxylic acid esters from thiophenes in a CCl₄-ROH system. semanticscholar.orgresearchgate.net

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Carboxylic acid, Methanol, Acid catalyst (e.g., H₂SO₄) | Equilibrium-based; requires excess alcohol or water removal. google.com |

| Acyl Halide Route | Carboxylic acid, SOCl₂ or (COCl)₂, Methanol, Base | Proceeds via a highly reactive intermediate; often high-yielding. google.comnih.gov |

| Other Methods | Carboxylic acid salts + Alkyl halides; Transesterification | Provides alternative pathways for specific substrates. google.com |

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and yield of synthetic routes leading to aminothiophene derivatives are highly dependent on the careful optimization of reaction parameters. Key factors include the choice of solvent and catalyst, as well as physical conditions like temperature and pressure, especially when transitioning to large-scale production.

Solvent Effects and Catalysis in Synthetic Protocols

The selection of an appropriate solvent and catalyst is critical in directing the reaction pathway and maximizing the yield of the desired product. In syntheses related to the thiophene core, polar aprotic solvents and moderate bases have been shown to be particularly effective. mdpi.com

Catalysis: The Gewald reaction and its variations frequently employ amine bases such as morpholine, triethylamine, or piperidine (B6355638) to catalyze the initial condensation steps. arkat-usa.orgtubitak.gov.tr Recent advancements have focused on using truly catalytic amounts of a conjugate acid-base pair, such as piperidinium borate, which can significantly improve reaction rates and yields. thieme-connect.com For instance, using 20 mol% of piperidinium borate can lead to complete conversion in as little as 20 minutes with a 96% yield in model systems. thieme-connect.com In other synthetic approaches, such as palladium-catalyzed arylations, the choice of base is crucial to prevent side reactions. acs.orgnih.gov

Solvent Effects: The polarity of the solvent can influence reaction outcomes. A study on nucleophilic aromatic substitution on a nitrothiophene derivative demonstrated that polar aprotic solvents like DMF, MeCN, and THF are suitable for the reaction. mdpi.com In some modern, green chemistry approaches, water has been used as a solvent, often in conjunction with a catalyst, which can facilitate product precipitation and simplify isolation. lookchem.comnih.gov

The following table, adapted from a study on a related nitrothiophene substitution, illustrates how the choice of base and solvent can impact reaction yield, providing a model for the optimization of similar heterocyclic syntheses. mdpi.com

| Entry | Base (1.1 equiv) | Solvent (5 mL) | Temp (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | DMF | 95 | 2 | 95 |

| 2 | Cs₂CO₃ | DMF | 95 | 2 | 91 |

| 3 | DBU | DMF | 95 | 2 | 87 |

| 4 | K₂CO₃ | MeCN | 80 | 3 | 93 |

| 5 | K₂CO₃ | THF | 70 | 3 | 89 |

| 6 | NaH | THF | 70 | 2 | 67 |

| 7 | Et₃N | DMF | 95 | 5 | 52 |

This table demonstrates the optimization of reaction conditions for the synthesis of a substituted thieno[3,2-b]thiophene, highlighting the impact of different bases and solvents on product yield.

Temperature and Pressure Dependencies in Scalable Syntheses

Translating a synthetic protocol from a laboratory bench to an industrial scale requires rigorous control over temperature and pressure to ensure safety, reproducibility, and high yield. For exothermic reactions, maintaining a specific temperature range is critical to prevent runaway reactions and the formation of impurities.

In an industrial-scale process for a related thiophene derivative, specific temperature controls are implemented at different stages. For example, the initial reaction of starting materials is conducted while maintaining the temperature below 40°C. Subsequently, the reaction mixture is heated to reflux for a defined period, typically around 2 hours, to drive the reaction to completion. Such precise temperature management is essential for achieving reproducible yields, which can be as high as 77% on the scale of several hundred kilograms.

Pressure is typically controlled at or near atmospheric pressure for these types of syntheses. However, vacuum distillation is often employed during purification to remove solvents and isolate the final product without requiring high temperatures that could lead to degradation.

| Parameter | Condition | Purpose |

| Initial Reaction Temperature | Below 40°C | Control of exothermic reaction, prevention of side products. |

| Cyclization/Reflux Temp. | Reflux | To ensure the reaction proceeds to completion in a controlled time. |

| Reaction Time at Reflux | ~2 hours | To maximize product formation without significant degradation. |

| Pressure | Atmospheric | Standard condition for the reaction phase. |

| Purification | Vacuum Distillation | Removal of solvent and purification of the final product at lower temperatures. |

This table summarizes typical scalable reaction conditions for related aminothiophene syntheses, emphasizing the importance of temperature control for yield and purity.

Emerging Synthetic Techniques for Heterocyclic Diamines

The synthesis of heterocyclic diamines, a crucial structural motif in pharmaceuticals and materials science, is continually evolving with the development of more efficient and sustainable methodologies. nih.gov Modern strategies often focus on minimizing steps, improving atom economy, and employing novel catalytic systems. bohrium.com

C-H Bond Functionalization: A prominent emerging technique is the direct functionalization of carbon-hydrogen (C-H) bonds. Palladium-catalyzed direct arylation, for example, allows for the formation of C-C bonds on the thiophene ring without the need for pre-functionalization, offering a more atom-economical route to complex derivatives. researchgate.netsemanticscholar.org

Biocatalysis and Enzymatic Cascades: Green chemistry principles are increasingly being applied to heterocycle synthesis. nih.gov Enzymatic cascade reactions provide a powerful tool for constructing N-heterocycles from diamines under ambient conditions. rsc.org These one-pot processes can involve multiple enzymatic transformations, avoiding the need for protecting groups and the isolation of intermediates, while often proceeding with high selectivity. rsc.org For instance, cascades involving diamine oxidases and imine reductases have been developed for synthesizing pyrrolidine (B122466) and piperidine heterocycles. rsc.org

Advanced Catalytic Systems:

Borrowing Hydrogen: This strategy involves the temporary removal of hydrogen from a substrate to form a reactive intermediate, which then participates in a bond-forming reaction before the hydrogen is returned. It is a highly efficient method for forming C-N bonds in the synthesis of diamines. researchgate.net

Photoredox and Metal-Free Catalysis: Visible-light-mediated catalysis and other metal-free approaches are gaining traction as sustainable alternatives to traditional transition-metal-catalyzed reactions. nih.gov These methods can facilitate unique chemical transformations for building and functionalizing heterocyclic cores.

Rhodium-Catalyzed Cyclization: Novel methods, such as the rhodium-catalyzed oxidative cyclization of specific precursors, can furnish unique heterocyclic structures that serve as functional intermediates for producing substituted diamines. bohrium.com These advanced strategies provide access to new chemical space and enable the rapid assembly of complex molecular architectures.

Reactivity and Chemical Transformations of Methyl 4,5 Diaminothiophene 3 Carboxylate

Reactions at the Amino Functionalities (–NH2)

The two amino groups at the C4 and C5 positions of the thiophene (B33073) ring are primary sites for a variety of chemical reactions, including acylation, condensation, and diazotization. The reactivity of these groups is fundamental to the construction of more complex heterocyclic systems.

Acylation Reactions and Amide Formation

The amino groups of aminothiophene derivatives readily undergo acylation when treated with acylating agents such as acid chlorides or anhydrides, leading to the formation of stable amide derivatives. This transformation is a common strategy in organic synthesis to protect the amino group or to build more complex molecular architectures. While specific studies on Methyl 4,5-diaminothiophene-3-carboxylate are not detailed in the provided search results, the general reactivity of aminothiophenes suggests that both amino groups could potentially be acylated. For instance, N-acylation of related 3-aminothiophene-2-carboxamide (B122380) intermediates has been reported as a key step in the synthesis of 2-substituted thieno[3,2-d]pyrimidin-4(3H)-one derivatives. researchgate.net The reaction typically proceeds by nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent. Technology for generating amide bonds from carboxylic acids and amines often avoids traditional coupling reagents, relying instead on the formation of thioester intermediates in a one-pot process. researchgate.netrsc.org

Condensation Reactions: Formation of Schiff Bases (Azomethines)

The primary amino groups of this compound are expected to react with aldehydes and ketones to form Schiff bases, also known as azomethines or imines. This condensation reaction is characteristic of aminothiophene derivatives and serves as a crucial step in the synthesis of various heterocyclic compounds and ligands. asianpubs.orgresearchgate.netresearchgate.net

The general procedure involves refluxing a solution of the aminothiophene derivative with a slight excess of an aldehyde, often in the presence of an acid catalyst like concentrated sulfuric acid, in a solvent such as ethanol. asianpubs.org The reaction proceeds via nucleophilic attack of the amino nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond characteristic of a Schiff base. Research on various methyl- and ethyl-2-aminothiophene-3-carboxylates demonstrates their successful conversion into the corresponding Schiff bases upon reaction with salicylaldehyde. asianpubs.orgresearchgate.net These products are often crystalline solids and can be purified by recrystallization. asianpubs.org The formation of the Schiff base can be confirmed using spectroscopic methods such as IR and NMR. asianpubs.org

Table 1: Examples of Schiff Base Formation with Aminothiophene Derivatives This table is based on the reactivity of analogous 2-aminothiophene compounds, as specific examples for this compound were not found.

| Aminothiophene Reactant | Aldehyde | Catalyst | Product | Reference |

|---|---|---|---|---|

| Methyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Salicylaldehyde | H₂SO₄ | Methyl-2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | asianpubs.org |

| Ethyl-2-amino-4-phenylthiophene-3-carboxylate | Salicylaldehyde | H₂SO₄ | Ethyl-2-(2-hydroxybenzylideneamino)-4-phenylthiophene-3-carboxylate | asianpubs.org |

Diazotization and Coupling Reactions

Primary aromatic amines, including aminothiophene derivatives, can be converted to diazonium salts through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). dergipark.org.tr The resulting diazonium salt is a versatile intermediate that can subsequently undergo various coupling reactions.

In an azo coupling reaction, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound (the coupling agent), such as a phenol (B47542) or another amine, to form an azo compound (R-N=N-R'). wikipedia.org This reaction is an electrophilic aromatic substitution. wikipedia.org Azo compounds are often brightly colored and are widely used as dyes. wikipedia.org The synthesis of azo dyes via diazotization of heterocyclic amines like 2-aminothiophene derivatives and subsequent coupling with compounds such as 2-indanone (B58226) and 1,3-indandione (B147059) has been reported. dergipark.org.tr Given the presence of two primary amino groups, this compound could potentially form mono- or bis-diazonium salts, leading to a variety of azo dye structures.

Nucleophilic Substitutions Involving Amino Groups

The amino groups on the thiophene ring can act as nucleophiles in substitution reactions. While direct nucleophilic substitution on the amino group itself is not typical, the amino group can participate as a nucleophile to attack electrophilic centers. For example, aminothiophenes are used in the synthesis of thienopyrimidines, where the amino group attacks a carbon atom to form a new ring. researchgate.net

In the context of nucleophilic aromatic substitution (SNAr), an amino group is a strong activating group and ortho-, para-director. However, in reactions where other leaving groups are present on the thiophene ring (e.g., a nitro group), the amino group's electronic influence is significant. Studies on 3-nitrothiophenes have shown that the nitro group can be displaced by various nucleophiles, a reaction pathway that would be heavily influenced by the presence and position of amino substituents. mdpi.com

Reactions at the Ester Group (–COOCH3)

The methyl ester group at the C3 position is an important functional handle that can undergo transformations typical of carboxylic acid derivatives.

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This reaction, known as saponification when carried out with a base, is a fundamental transformation in organic chemistry. youtube.com

Base-catalyzed hydrolysis typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). researchgate.net The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) leaving group, yielding a carboxylate salt. youtube.com Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid product. In some cases, such as with sterically hindered or insoluble polymeric esters, saponification can be challenging. researchgate.net

Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid (e.g., H₂SO₄ or HCl) and water. youtube.com The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. youtube.com This reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water. The conversion of aminothiophene esters to their corresponding carboxylic acids is a key step in the synthesis of various biologically active molecules. nih.govnih.gov

Transesterification Reactions

Transesterification is a chemical process that involves the exchange of the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. In the context of this compound, the methyl ester group could theoretically be converted to other esters, such as an ethyl or benzyl (B1604629) ester, by reacting it with the corresponding alcohol in the presence of a suitable catalyst.

Reduction to Alcohol Derivatives

The ester functional group in this compound can be reduced to a primary alcohol, yielding (4,5-diaminothiophen-3-yl)methanol. This transformation is typically achieved using strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters and carboxylic acids. libretexts.org

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent commonly employed for the reduction of esters to primary alcohols. libretexts.orgmasterorganicchemistry.comquora.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous or acidic workup to neutralize the reaction mixture and liberate the alcohol product. libretexts.org

While specific literature detailing the reduction of this compound is scarce, the general mechanism for the LiAlH₄ reduction of esters involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxy (B1213986) group to form an intermediate aldehyde. This aldehyde is then further reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol. youtube.com Given the established reactivity of LiAlH₄ with esters, it is anticipated that this compound would undergo this reduction to afford (4,5-diaminothiophen-3-yl)methanol under standard conditions.

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring in this compound is highly activated towards electrophilic aromatic substitution. This is due to the presence of two electron-donating amino groups at positions 4 and 5, which increase the electron density of the thiophene ring, making it more susceptible to attack by electrophiles. The substitution is expected to occur at the vacant position 2 of the thiophene ring.

Halogenation and Nitration Studies

Halogenation: The introduction of halogen atoms onto the thiophene ring can be achieved through various halogenating agents. For activated thiophene systems, milder halogenating agents can be employed. While specific studies on the halogenation of this compound were not found, the high electron density of the ring suggests that it would readily react with electrophilic halogenating agents.

Nitration: The nitration of aromatic and heteroaromatic compounds is a fundamental electrophilic substitution reaction. Thiophenes are generally more reactive than benzene (B151609) and can be nitrated under milder conditions. semanticscholar.org The nitration of five-membered heterocycles, including thiophenes, can be achieved using nitric acid in trifluoroacetic anhydride (B1165640). semanticscholar.orgresearchgate.net

For this compound, the two amino groups are strong activating groups and would direct the incoming nitro group to the available position on the thiophene ring. Given the positions of the existing substituents, electrophilic attack would be expected to occur at the C2 position. However, it is also important to consider that under strongly acidic nitrating conditions, the amino groups could be protonated, which would deactivate the ring towards electrophilic substitution. Therefore, the choice of nitrating agent and reaction conditions would be crucial to achieve successful nitration of the thiophene core without causing degradation or side reactions. Specific studies detailing the nitration of this compound are not prevalent in the reviewed literature.

Alkylation and Acylation of the Thiophene Core

Alkylation: Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. The highly activated nature of the diaminothiophene ring in this compound suggests that it would be susceptible to alkylation. However, a significant challenge in the Friedel-Crafts alkylation of amino-substituted aromatics is the potential for the Lewis acid catalyst to complex with the basic amino groups, thereby deactivating the ring. Furthermore, N-alkylation of the amino groups can occur as a competing reaction.

Acylation: Friedel-Crafts acylation introduces an acyl group onto an aromatic ring. Similar to alkylation, the diaminothiophene ring is expected to be reactive towards acylation. The acylation of thiophenes can be carried out using acyl halides or anhydrides in the presence of a catalyst. google.comgoogle.com However, the presence of the amino groups presents the same challenges as in alkylation, with potential for catalyst complexation and N-acylation. Detailed research findings on the direct C-alkylation or C-acylation of the thiophene core of this compound are not extensively documented in the scientific literature.

Cyclization Reactions Leading to Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly thienopyrimidines. The vicinal amino groups at positions 4 and 5, along with the adjacent ester group, provide the necessary functionalities for cyclization reactions with various reagents.

Formation of Thienopyrimidines and Related Annulated Structures

Thiophene derivatives with adjacent amino and ester groups are well-established synthons for the construction of thienopyrimidines through reactions with suitable reagents. ekb.eg The diaminothiophene structure of this compound makes it an ideal starting material for building the pyrimidine (B1678525) ring onto the thiophene core.

One common approach involves the reaction with isothiocyanates . The amino group at the 4-position can react with an isothiocyanate to form a thiourea (B124793) intermediate. Subsequent intramolecular cyclization, often under basic conditions, leads to the formation of a thienopyrimidinone derivative. For instance, the reaction of aminothiophene carboxylates with phenyl isothiocyanate in the presence of triethylamine, followed by cyclization with sodium ethoxide, yields thieno[2,3-d]pyrimidinone derivatives. ekb.eg

Another route to thienopyrimidines is through cyclization with nitriles . The reaction of 2-aminothiophene-3-carboxamide (B79593) derivatives with nitriles in the presence of an acid catalyst like hydrochloric acid in dioxane has been reported to yield the corresponding pyrimidine derivatives. tubitak.gov.tr While this example uses a carboxamide instead of a carboxylate, it illustrates the general strategy of using nitriles for pyrimidine ring formation.

Furthermore, cyclization with formamide (B127407) provides a straightforward method for synthesizing unsubstituted thienopyrimidin-4(3H)-ones. Refluxing aminothiophene carboxylates with formamide can lead to the formation of the fused pyrimidinone ring system. mdpi.com

The following table summarizes various cyclization reactions of aminothiophene carboxylates leading to thienopyrimidine derivatives, which are analogous to the expected reactivity of this compound.

| Starting Material (Analogue) | Reagent | Conditions | Product | Reference |

| Ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate | Phenyl isothiocyanate | 1. Triethylamine2. Ethanolic sodium ethoxide | Thieno[2,3-d]pyrimidinone derivative | ekb.eg |

| 2-Aminothiophene-3-carboxylates | N-Ethylisocyanate | Ethanolic sodium hydroxide | 3-Ethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | ekb.eg |

| Ethyl 2-amino-4-isopropylthiophene-3-carboxylate | Methyl isothiocyanate | 1. Reflux2. Aqueous sodium hydroxide | 5-Isopropyl-2-mercapto-3-methylthieno[2,3-d]pyrimidin-4-one | ekb.eg |

| 2-Aminothiophene-3-carboxamide derivatives | Nitriles | Dioxane, HCl | Thieno[2,3-d]pyrimidine derivatives | tubitak.gov.tr |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Formamide | Reflux, 1.5 h | 5,6,7,8-Tetrahydro-3H-benzo ekb.egresearchgate.netthieno[2,3-d]pyrimidin-4-one | mdpi.com |

Synthesis of Imidazole (B134444), Pyrazole (B372694), and Pyridine (B92270) Fused Systems

The vicinal diamino functionality of this compound is particularly well-suited for the construction of fused five- and six-membered nitrogen-containing heterocycles.

Imidazole Fused Systems (Thieno[3,4-d]imidazoles):

The synthesis of thieno[3,4-d]imidazole derivatives can be achieved through the condensation of this compound with various one-carbon synthons. For instance, reaction with formic acid or its derivatives leads to the formation of the fused imidazole ring. The general reaction involves the initial formation of a formamidine (B1211174) intermediate, followed by intramolecular cyclization with the elimination of a water molecule.

A representative reaction for the synthesis of a thieno[3,4-d]imidazole derivative is outlined below:

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Formic Acid | Methyl 1H-thieno[3,4-d]imidazole-5-carboxylate | Reflux |

| This compound | Triethyl orthoformate | Methyl 1H-thieno[3,4-d]imidazole-5-carboxylate | Acetic anhydride, heat |

Pyrazole Fused Systems (Thieno[3,2-c]pyrazoles):

The synthesis of thieno[3,2-c]pyrazole derivatives from this compound typically involves diazotization of one of the amino groups followed by an intramolecular cyclization. This transformation allows for the construction of the fused pyrazole ring system.

Detailed research has led to the development of potent inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β) based on the thieno[3,2-c]pyrazol-3-amine scaffold. The synthesis often commences with a related 2-aminothiophene-3-carbonitrile, which is then elaborated to the desired fused pyrazole. While not a direct cyclization of the named diaminothiophene, the strategies employed highlight the utility of substituted thiophenes in accessing this class of compounds.

Pyridine Fused Systems (Thieno[3,2-b]pyridines):

The construction of a fused pyridine ring onto the thiophene core of this compound can be accomplished through condensation reactions with 1,3-dicarbonyl compounds or their equivalents. This approach, often a variation of the Friedländer annulation, involves the reaction of the diamine with an α,β-unsaturated ketone or aldehyde, or a β-ketoester, leading to the formation of the thieno[3,2-b]pyridine (B153574) skeleton. The reaction is typically catalyzed by an acid or a base.

The following table summarizes a general synthetic approach:

| Reactant 1 | Reactant 2 (Example) | Product | Conditions |

| This compound | Acetylacetone | Methyl 5,7-dimethyl-4-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxylate | Acid or base catalysis, heat |

| This compound | Ethyl acetoacetate | Methyl 5-methyl-7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate | Base catalysis, heat |

Investigations into Thiazole (B1198619) and Thiadiazole Derivatives

The synthesis of thiazole and thiadiazole rings fused to the thiophene core of this compound presents unique synthetic challenges and opportunities.

Thiazole Fused Systems:

The formation of a fused thiazole ring typically involves the reaction of an amino group with a reagent containing a carbon-sulfur double bond or a suitable precursor. A common strategy is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. In the context of the starting material, one of the amino groups could be converted into a thioamide functionality, followed by reaction with an appropriate α-halocarbonyl compound to construct the fused thiazole ring.

A plausible synthetic route is depicted in the following table:

| Intermediate from Starting Material | Reactant 2 (Example) | Product |

| Methyl 4-amino-5-thioureidothiophene-3-carboxylate | Ethyl bromoacetate | Methyl 2-amino-5-oxo-4,5-dihydrothieno[3,2-d]thiazole-6-carboxylate |

Thiadiazole Fused Systems:

The synthesis of fused 1,2,3-thiadiazoles can be achieved from ortho-amino-substituted aromatic compounds through diazotization and subsequent reaction with a sulfur source. For this compound, diazotization of one of the amino groups followed by treatment with a reagent like sodium thiosulfate (B1220275) could potentially lead to the formation of a thieno[3,4-d] researchgate.netnih.govrsc.orgthiadiazole derivative.

Alternatively, the construction of a 1,3,4-thiadiazole (B1197879) ring can be approached by reacting the diamine with carbon disulfide. This reaction would likely proceed through the formation of a dithiocarbamate (B8719985) intermediate, which could then undergo cyclization to form the fused thiadiazole ring.

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Carbon disulfide | Methyl 2-thioxo-2,3-dihydro-1H-thieno[3,4-d] researchgate.netrsc.orgnih.govthiadiazole-5-carboxylate | Base, heat |

Advanced Spectroscopic and Computational Characterization of Methyl 4,5 Diaminothiophene 3 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of Methyl 4,5-Diaminothiophene-3-carboxylate in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.

In ¹H NMR spectroscopy, the protons of the two amino groups (-NH₂) are expected to appear as broad singlets, typically in the range of δ 4.0-6.0 ppm. The exact chemical shift can be influenced by solvent, concentration, and temperature due to hydrogen bonding. The methyl protons (-OCH₃) of the ester group would exhibit a sharp singlet, anticipated to be in the region of δ 3.7-3.9 ppm. The single proton attached to the thiophene (B33073) ring (H-2) is expected to resonate as a singlet further downfield, likely between δ 6.5 and 7.5 ppm, due to the deshielding effect of the aromatic ring and adjacent electron-withdrawing groups.

For ¹³C NMR spectroscopy, distinct signals are expected for each carbon atom in the molecule. The carbonyl carbon (C=O) of the ester group is typically observed in the δ 160-175 ppm region. nih.gov The carbons of the thiophene ring are expected to resonate in the aromatic region (δ 100-150 ppm). The carbon attached to the two amino groups (C-5) and the carbon adjacent to the carboxylate group (C-3) would have distinct chemical shifts within this range. The methyl carbon (-OCH₃) will appear in the upfield region, typically around δ 50-55 ppm. mdpi.com The predicted chemical shifts are summarized in the table below.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 7.0 - 7.5 (s) | 110 - 120 |

| C-3 | - | 100 - 110 |

| C-4 | - | 140 - 150 |

| C-5 | - | 145 - 155 |

| 4-NH₂ | 4.5 - 5.5 (br s) | - |

| 5-NH₂ | 5.0 - 6.0 (br s) | - |

| C=O | - | 165 - 175 |

| OCH₃ | 3.7 - 3.9 (s) | 50 - 55 |

Note: s = singlet, br s = broad singlet. Predicted values are based on typical chemical shifts for similar functional groups and thiophene derivatives.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this molecule, with only one ring proton, significant COSY correlations are not expected, but it would confirm the absence of vicinal proton-proton coupling.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the H-2 proton signal to its corresponding C-2 carbon signal and the methyl protons to the methyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum would be characterized by several key absorption bands.

The N-H stretching vibrations of the primary amino groups are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. libretexts.org The presence of two bands is characteristic of a primary amine (symmetric and asymmetric stretching). The C=O stretching vibration of the ester group will give rise to a strong, sharp absorption band typically between 1680 and 1720 cm⁻¹. The C-O stretching of the ester will likely be observed in the 1200-1300 cm⁻¹ region. lumenlearning.comlibretexts.org Aromatic C=C stretching vibrations from the thiophene ring are expected in the 1400-1600 cm⁻¹ range. lumenlearning.com The C-N stretching vibrations of the amino groups will likely appear in the 1250-1350 cm⁻¹ region. Finally, C-H stretching vibrations of the aromatic proton and the methyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. pressbooks.pub

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium-Strong |

| Ester (C=O) | C=O Stretch | 1680 - 1720 | Strong |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium |

| Ester (C-O) | C-O Stretch | 1200 - 1300 | Strong |

| Amino (-CN) | C-N Stretch | 1250 - 1350 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound. The molecular formula for this compound is C₆H₈N₂O₂S, giving it a monoisotopic mass of 188.0306 Da. High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, which in turn verifies the elemental composition.

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 188. The fragmentation pattern would likely involve several characteristic losses. A common fragmentation pathway for methyl esters is the loss of the methoxy (B1213986) radical (•OCH₃), which would result in a fragment ion at m/z 157. libretexts.org Subsequent loss of a carbonyl group (CO) would lead to a fragment at m/z 129. Another possible fragmentation could involve the cleavage of the thiophene ring.

Expected Fragmentation Pattern in Mass Spectrometry

| m/z | Proposed Fragment | Fragment Lost |

| 188 | [M]⁺ | - |

| 157 | [M - OCH₃]⁺ | •OCH₃ |

| 129 | [M - OCH₃ - CO]⁺ | •OCH₃, CO |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. This compound contains a conjugated system involving the thiophene ring, the amino groups, and the carboxylate group. This extended conjugation is expected to result in absorption bands in the UV-Vis region.

The spectrum is likely to be dominated by π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org These transitions are typically intense and may appear in the 250-350 nm range. Additionally, the presence of non-bonding electrons on the nitrogen and oxygen atoms allows for n → π* transitions, where an electron from a non-bonding orbital is promoted to a π* antibonding orbital. youtube.comslideshare.net These transitions are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions. The solvent can influence the position of these absorption maxima.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique would provide accurate bond lengths, bond angles, and torsional angles.

Based on studies of similar aminothiophene derivatives, it is expected that the thiophene ring is essentially planar. mdpi.comresearchgate.net An important structural feature would likely be the formation of an intramolecular hydrogen bond between one of the protons of the 4-amino group and the carbonyl oxygen of the ester group. This would create a stable six-membered ring, influencing the conformation of the molecule. nih.gov In the crystal lattice, intermolecular hydrogen bonds involving the amino groups are also expected, leading to the formation of extended supramolecular networks. mdpi.com This hydrogen bonding network plays a crucial role in the packing of the molecules in the crystal.

Computational Chemistry Studies

Computational chemistry provides profound insights into the intrinsic properties of molecules, elucidating their electronic structure, reactivity, and conformational preferences without the need for empirical measurement. For this compound and its derivatives, computational methods such as Density Functional Theory (DFT) are instrumental in building a comprehensive understanding of their molecular behavior. These theoretical studies are crucial for rationalizing experimental findings and predicting the potential of these compounds in various applications.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed for the geometry optimization of molecules to determine their lowest energy conformation. For thiophene derivatives, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), provide a reliable balance between computational cost and accuracy for predicting molecular geometries and electronic properties.

The process of geometry optimization involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found, representing a stable conformation. This optimized structure is fundamental for all subsequent property calculations. Key electronic properties derived from these calculations include the distribution of electron density, dipole moment, and the energies of molecular orbitals. For molecules like this compound, DFT can precisely predict bond lengths, bond angles, and dihedral angles, which are essential for understanding its three-dimensional structure and steric interactions.

Interactive Table: Representative Geometric Parameters for Thiophene Derivatives Below is a table showing typical bond lengths and angles for a related thiophene carboxylate structure, illustrating the type of data obtained from DFT geometry optimization.

| Parameter | Atom 1 | Atom 2 | Value (Å/°) |

| Bond Length | C | S | 1.71 - 1.74 Å |

| Bond Length | C | N | 1.34 - 1.36 Å |

| Bond Length | C=O | - | 1.21 - 1.23 Å |

| Bond Angle | C | S | C |

| Bond Angle | H | N | H |

| Bond Angle | O | C | O |

HOMO-LUMO Energy Gap Analysis and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a critical tool for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant descriptor of molecular stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized, as it requires less energy to excite an electron from the ground state. This energy gap is instrumental in understanding the charge transfer characteristics within the molecule. For aminothiophene derivatives, the HOMO is typically localized over the electron-rich thiophene ring and the amino groups, while the LUMO is often delocalized over the electron-withdrawing carboxylate group. This distribution facilitates intramolecular charge transfer (ICT) from the donor part (diaminothiophene ring) to the acceptor part (carboxylate group) upon electronic excitation. In a study of a similar compound, Methyl-3-aminothiophene-2-carboxylate, the HOMO-LUMO gap was calculated to be approximately 4.537 eV, indicating high chemical reactivity.

Interactive Table: Frontier Molecular Orbital Energies and Related Parameters This table outlines the key quantum chemical descriptors derived from HOMO and LUMO energies.

| Parameter | Formula | Significance |

| HOMO Energy (EHOMO) | - | Correlates with Ionization Potential (I ≈ -EHOMO) |

| LUMO Energy (ELUMO) | - | Correlates with Electron Affinity (A ≈ -ELUMO) |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Typically, the color scheme is as follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are favorable for interactions with positive charges.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP surface would be expected to show negative potential (red/yellow) concentrated around the electronegative oxygen atom of the carbonyl group and potentially near the lone pairs of the nitrogen atoms in the amino groups. Conversely, positive potential (blue) would be located around the hydrogen atoms of the amino groups and the methyl group, which are potential hydrogen bond donors. This analysis provides a clear, visual guide to the molecule's reactive sites and its potential intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer, electron delocalization, and hyperconjugative interactions by examining the interactions between filled (donor) and vacant (acceptor) orbitals. This method quantifies the stabilization energy associated with these interactions, offering insight into the molecule's electronic stability.

The strength of an orbital interaction is evaluated using the second-order perturbation energy, E(2). A higher E(2) value signifies a more intense interaction between an electron donor and an electron acceptor, leading to greater stabilization of the system.

In the context of this compound, key donor-acceptor interactions would likely include:

Delocalization of the lone pair electrons from the nitrogen atoms (nN) of the amino groups into the antibonding π* orbitals of the thiophene ring and the carbonyl group.

Interactions between the π orbitals of the thiophene ring and the π* orbitals of the carboxylate group.

Interactive Table: Example of NBO Donor-Acceptor Interactions This table illustrates the type of data generated from an NBO analysis for a molecule with similar functional groups.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C=C) | High | Lone Pair Delocalization |

| LP (O) | σ* (C-C) | Moderate | Hyperconjugation |

| π (C=C) | π* (C=O) | High | π-System Conjugation |

| σ (C-H) | σ* (C-N) | Low | Hyperconjugation |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. A Potential Energy Surface (PES) is a theoretical map that relates the energy of a molecule to its geometry. By scanning the PES, researchers can identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them.

For this compound, conformational flexibility primarily arises from the rotation around the single bond connecting the thiophene ring to the carboxylate group (-COOCH₃). The orientation of the methyl ester group relative to the ring can significantly impact the molecule's energy, dipole moment, and steric hindrance. Additionally, the planarity of the amino groups and their potential for intramolecular hydrogen bonding with the adjacent carboxylate group can influence the preferred conformation.

A full PES scan, typically performed by systematically varying key dihedral angles and calculating the energy at each point, can reveal the global minimum energy structure. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in crystal packing or at a biological receptor site.

Applications of Methyl 4,5 Diaminothiophene 3 Carboxylate As a Molecular Scaffold

Role as a Versatile Building Block in Organic Synthesis

The strategic placement of two nucleophilic amino groups ortho to each other, combined with an electron-withdrawing ester group, renders Methyl 4,5-diaminothiophene-3-carboxylate a highly versatile precursor for the synthesis of various complex organic molecules.

The adjacent amino groups on the thiophene (B33073) ring serve as a key structural motif for the construction of fused heterocyclic systems. This diamine functionality is particularly reactive towards compounds containing two electrophilic centers, leading to the formation of new rings fused to the thiophene core through condensation reactions.

A documented application of this principle is the synthesis of the thieno[3,4-d]imidazole ring system. In a specific example, this compound is reacted with trimethyl orthoformate in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA). google.com The orthoformate serves as a one-carbon electrophile that reacts with both amino groups to form a new five-membered imidazole (B134444) ring fused to the thiophene backbone. This reaction efficiently yields methyl 1H-thieno[3,4-d]imidazole-5-carboxylate. google.com

This type of cyclocondensation reaction is characteristic of ortho-diamino aromatic compounds and highlights the role of this compound as a valuable intermediate for accessing unique heterocyclic scaffolds. Similarly, related 3,4-diaminothiophenes are known to react with α-diones (1,2-dicarbonyl compounds) to produce thieno[3,4-b]pyrazines, further demonstrating the utility of the o-diaminothiophene moiety in building diverse, fused heterocyclic structures. nih.govacs.orgacs.org

Table 1: Synthesis of Fused Heterocycles from Diaminothiophene Precursors

| Precursor | Reagent | Resulting Framework | Reference |

|---|---|---|---|

| This compound | Trimethyl orthoformate | Thieno[3,4-d]imidazole | google.com |

| 3,4-Diaminothiophene (B2735483) | α-Diones (e.g., benzil) | Thieno[3,4-b]pyrazine (B1257052) | nih.govacs.org |

While specific examples detailing the use of this compound for extensive polycyclic architectures are not prominently documented, its potential is inferred from its structure. The fused heterocyclic systems derived from it, such as the thieno[3,4-d]imidazole mentioned above, can serve as larger building blocks for more complex, multi-ring structures. The remaining functional group (the methyl ester) provides a handle for further synthetic transformations, such as amide bond formation or reduction, enabling the extension of the molecular framework and the creation of intricate polycyclic systems.

Development in Materials Science

The structure of this compound is well-suited for the development of novel organic materials, particularly those requiring conjugated electronic systems. The thiophene ring is a fundamental unit in many conductive polymers, and the presence of reactive amino groups allows for its incorporation into larger macromolecular structures.

Conjugated polymers are characterized by a backbone of alternating single and double bonds, which allows for the delocalization of electrons and imparts unique electronic and optical properties. Thiophene-containing polymers are a major class of these materials. This compound can be envisioned as a monomer for creating such polymers through polycondensation reactions involving its two amino groups.

For instance, the amino groups can react with diacyl chlorides or dicarboxylic acids to form conjugated polyamides, or with dialdehydes to form poly(azomethine)s (also known as polyimines or Schiff base polymers). These polymerization methods would incorporate the electron-rich diaminothiophene unit directly into the polymer backbone, creating extended π-conjugated systems. While this specific monomer has not been extensively reported in polymerization studies, the synthesis of conjugated polymers from bifunctional thiophene-based monomers is a well-established strategy. rsc.orgmdpi.com The thieno[3,4-b]pyrazine systems, which can be synthesized from diaminothiophenes, are themselves recognized as excellent precursors for producing low band gap conjugated polymers. acs.org

The conjugated polymers and oligomers derived from this compound are expected to possess interesting optoelectronic properties. The incorporation of the thiophene ring and the nitrogen atoms from the amino groups (or their polymeric derivatives) into a conjugated backbone can influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the electronic band gap is critical for applications in optoelectronic devices.

Materials based on thieno[3,4-b]pyrazine, a direct derivative of the diaminothiophene scaffold, are known to have low band gaps, which is a desirable property for materials used in organic photovoltaics (solar cells) and near-infrared photodetectors. researchgate.net Dyes based on the thieno[3,4-b]pyrazine core have been synthesized and investigated as sensitizers in dye-sensitized solar cells (DSSCs), demonstrating the potential of these scaffolds in energy conversion technologies. mdpi.com

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these devices relies on the ability of the organic material to transport charge (electrons or holes). Polythiophenes are one of the most studied classes of organic semiconductors. researchgate.netfigshare.com

Polymers derived from this compound would combine the inherent charge-transporting capabilities of the polythiophene backbone with the specific electronic influence of the fused ring systems that can be formed from the diamine functionality. The ability to create highly ordered, conjugated structures through methods like direct arylation polycondensation allows for the synthesis of materials with the potential for efficient charge transport, making them promising candidates for investigation as organic semiconductors. rsc.orgresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl 1H-thieno[3,4-d]imidazole-5-carboxylate |

| p-Toluenesulfonic acid |

| Trimethyl orthoformate |

Mechanistic Investigations of Reactions Involving Methyl 4,5 Diaminothiophene 3 Carboxylate

Elucidation of Reaction Pathways and Intermediates

Detailed experimental evidence specifically elucidating the reaction pathways and intermediates for the synthesis and reactions of Methyl 4,5-Diaminothiophene-3-carboxylate is not extensively documented in publicly available literature. However, based on the well-established synthesis of related aminothiophenes, plausible mechanistic pathways can be inferred.

One of the most common and versatile methods for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction. wikipedia.orgarkat-usa.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org For the synthesis of a 4,5-diaminothiophene derivative, a variation of the Gewald reaction or a multi-step synthesis would be necessary.

A plausible pathway for the formation of the thiophene (B33073) ring involves a series of intermediates. The initial step is often a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) compound. wikipedia.org Subsequent addition of sulfur to the resulting α,β-unsaturated nitrile, followed by cyclization and tautomerization, leads to the formation of the 2-aminothiophene ring. wikipedia.org The exact mechanism of sulfur insertion and the nature of the sulfur-containing intermediates can be complex and may involve polysulfides. nih.gov

Once formed, this compound can undergo various reactions, with the two amino groups offering sites for further functionalization. A key reaction pathway for o-diamines, including those on a thiophene ring, is the cyclization with 1,2-dicarbonyl compounds to form fused heterocyclic systems. For instance, the reaction of 3,4-diaminothiophene (B2735483) precursors with α-diones is a general route to synthesize thieno[3,4-b]pyrazines. nih.govresearchgate.net

Plausible Intermediates in the Synthesis and Reactions of this compound:

| Reaction Stage | Plausible Intermediate Type | Description |

| Thiophene Ring Formation (via Gewald-type reaction) | Knoevenagel condensation adduct | Product of the initial condensation between a carbonyl and an active methylene compound. |

| Sulfide/polysulfide adduct | Intermediate formed after the addition of elemental sulfur to the activated organic substrate. | |

| Thiolate intermediate | Formed upon ring opening of a sulfur-containing intermediate, preceding cyclization. | |

| Cyclization Reactions | Schiff base/imine | Formed from the condensation of one of the amino groups with a carbonyl compound. |

| Dihydropyrazine intermediate | A non-aromatic intermediate formed during the cyclization to a thieno[3,4-b]pyrazine (B1257052). |

This table presents plausible intermediate types based on general mechanistic principles of thiophene synthesis and diamine cyclization reactions, as specific intermediates for this compound have not been detailed in the reviewed literature.

Kinetic Studies of Key Transformations

A thorough search of scientific literature did not yield specific kinetic studies or quantitative data on the rates of key transformations involving this compound. Kinetic investigations are essential for understanding reaction rates, determining the influence of reaction conditions (e.g., temperature, concentration, catalyst), and optimizing synthetic protocols.

For the Gewald reaction, which is a probable route to aminothiophene precursors, it is known that reaction times and yields can be significantly influenced by factors such as the choice of base and solvent. wikipedia.org Microwave irradiation has also been reported to accelerate this type of reaction. wikipedia.org

In the absence of specific kinetic data for this compound, a general understanding of the kinetics of related reactions can be considered. For example, the rate of cyclization reactions to form fused heterocycles would likely depend on the electrophilicity of the dicarbonyl compound and the nucleophilicity of the amino groups on the thiophene ring.

Future research focusing on the kinetic analysis of the synthesis and subsequent reactions of this compound would be valuable for the fine-tuning of reaction conditions to improve yields and selectivity.

Computational Modeling of Reaction Mechanisms

Computational modeling, particularly using Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms, predicting the stability of intermediates, and calculating the energy barriers of transition states.

For a molecule like this compound, computational modeling could be employed to:

Predict Reaction Pathways: By calculating the energies of potential intermediates and transition states for its synthesis and subsequent reactions.

Analyze Electronic Structure: To understand the reactivity of the different functional groups, particularly the nucleophilicity of the two amino groups.

Simulate Spectroscopic Properties: To aid in the identification of reaction intermediates.

A computational study on the related compound, trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, utilized DFT to investigate the reaction mechanism of their formation. nih.gov The study explored different possible pathways, including intramolecular S_N2 substitution and nucleophilic addition/elimination, and calculated the activation energies to determine the most likely route. nih.gov A similar approach could provide significant insights into the mechanistic details of reactions involving this compound.

Structure Property Relationship Studies Chemical and Theoretical Focus

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity and regioselectivity of the thiophene (B33073) ring in Methyl 4,5-diaminothiophene-3-carboxylate are significantly influenced by the electronic effects of its substituents. The two amino groups at the C4 and C5 positions are strong electron-donating groups (activating groups) due to the lone pair of electrons on the nitrogen atoms, which can be delocalized into the thiophene ring through resonance. Conversely, the methyl carboxylate group at the C3 position is an electron-withdrawing group (deactivating group) through both inductive and resonance effects.

This substitution pattern leads to a complex reactivity profile. The strong electron-donating nature of the amino groups enhances the electron density of the thiophene ring, making it more susceptible to electrophilic attack compared to unsubstituted thiophene. However, the electron-withdrawing methyl carboxylate group counteracts this effect to some extent, particularly at the adjacent C2 and C4 positions.

In electrophilic aromatic substitution reactions, the directing effects of the substituents play a crucial role. The amino groups are ortho-, para-directing activators. In the context of the thiophene ring, this would primarily direct incoming electrophiles to the C2 position. The methyl carboxylate group is a meta-director, which would also favor substitution at the C2 position (meta to C3 and C5). Therefore, it is anticipated that electrophilic substitution on this compound would preferentially occur at the C2 position, which is activated by both amino groups and is the only available position on the ring.

The reactivity of the amino groups themselves is also a key factor. They can act as nucleophiles and participate in reactions such as acylation, alkylation, and diazotization. The relative reactivity of the two amino groups may differ due to their positions relative to the ester group. The C4-amino group is expected to be more nucleophilic than the C5-amino group due to the closer proximity of the latter to the electron-withdrawing ester group.

The presence of multiple functional groups also allows for intramolecular interactions, such as hydrogen bonding between the amino groups and the carbonyl oxygen of the ester. These interactions can influence the conformation of the molecule and, consequently, its reactivity.

A qualitative representation of the expected substituent effects on the reactivity of the thiophene ring is presented in the table below. The Hammett substituent constants (σ) for analogous substituents on a benzene (B151609) ring are provided for a general comparison of their electronic effects.

| Substituent | Position | Electronic Effect | Influence on Reactivity | Expected Regioselectivity |

|---|---|---|---|---|

| -NH2 | C4 | Strongly Activating (+M, -I) | Increases susceptibility to electrophilic attack | Directs electrophiles to C2 |

| -NH2 | C5 | Strongly Activating (+M, -I) | Increases susceptibility to electrophilic attack | Directs electrophiles to C2 |

| -COOCH3 | C3 | Deactivating (-M, -I) | Decreases susceptibility to electrophilic attack | Directs electrophiles to C2 (meta position) |

Correlation of Structural Modifications with Spectroscopic Signatures

The spectroscopic signatures of this compound are directly correlated with its molecular structure. Modifications to the substituent groups would lead to predictable shifts in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In the 13C NMR spectrum, the carbon atoms of the thiophene ring would exhibit distinct chemical shifts based on their electronic environment. The C4 and C5 carbons, being attached to the electron-donating amino groups, would be shielded and appear at higher fields (lower ppm values) compared to the C2 and C3 carbons. The C3 carbon, attached to the electron-withdrawing ester group, would be significantly deshielded and appear at a lower field. The carbonyl carbon of the ester group would be the most deshielded carbon in the molecule, appearing at a characteristic low-field position.

The following table provides estimated 13C NMR chemical shifts for this compound based on data from similar substituted thiophenes.

| Carbon Atom | Estimated 13C Chemical Shift (ppm) |

|---|---|

| C2 | ~105-115 |

| C3 | ~150-160 |

| C4 | ~135-145 |

| C5 | ~140-150 |

| C=O (Ester) | ~165-175 |

| -OCH3 (Ester) | ~50-55 |

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. The N-H stretching vibrations of the two amino groups would appear as two or more bands in the region of 3300-3500 cm-1. The C=O stretching vibration of the ester group would give rise to a strong absorption band around 1680-1720 cm-1. The C-N stretching vibrations would be observed in the 1250-1350 cm-1 region, and the C-O stretching of the ester would appear in the 1000-1300 cm-1 range. The C-S stretching vibration of the thiophene ring is typically weak and appears in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: